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molecular formula C7H10N2O3 B3052335 1-Butylimidazolidine-2,4,5-trione CAS No. 40408-40-0

1-Butylimidazolidine-2,4,5-trione

Cat. No. B3052335
M. Wt: 170.17 g/mol
InChI Key: CQGYXJXFUKOOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04708954

Procedure details

3.6 g of butylurea was added to 100 ml of anhydrous tetrahydrofuran and the suspension was stirred in an ice-water bath. 4.3 g of oxalyl chloride was added dropwise to the suspension, and the stirring was continued for 30 minutes in an ice-water bath. 100 ml of ethyl acetate and 30 ml of water were added to the reaction mixture and the organic layer was obtained by extraction, The water layer was further extracted with 60 ml of ethyl acetate. The resulting organic layer was dried over anhydrous sodium sulfate and evaporated to dryness, the crude residue was recrystallized from ethyl acetate-hexane to give 5.1 g of 1-butylimidazolidinetrione in the form of colorless needle crystals. The resulting compound was suspended to 400 ml of 0.1N ammonium aqueous solution and stirred for 8 hours at room temperature. Further, 5 ml of 28% ammonium aqueous solution was added to the solution and stirred for 14 hours. The solvent was distilled off under reduced pressure and the residue was dissolved in methanol. 3 ml of conc. hydrochloric acid was added thereto. The solution was concentrated under reduced pressure, and the solid precipitate was filtered off, washed with water sufficiently, and recrystallized from water-methanol to give 1.8 g of 5-butyloxaluric acid (compound 3) in the form of colorless needle crystals.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]([NH2:8])=[O:7])[CH2:2][CH2:3][CH3:4].O1CCCC1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16].C(OCC)(=O)C>O>[CH2:1]([N:5]1[C:15](=[O:16])[C:14](=[O:18])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(CCC)NC(=O)N
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was obtained by extraction
EXTRACTION
Type
EXTRACTION
Details
The water layer was further extracted with 60 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)N1C(NC(C1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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